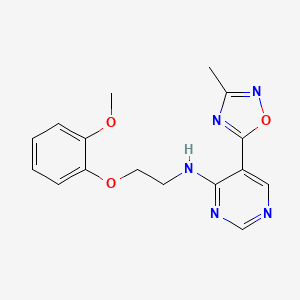
N-(2-(2-methoxyphenoxy)ethyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(2-methoxyphenoxy)ethyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(2-methoxyphenoxy)ethyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Chemical Structure
The synthesis of this compound typically involves the reaction of 2-(2-methoxyphenoxy)ethylamine with various intermediates to form the desired pyrimidine derivative. The synthetic pathway can be summarized as follows:
- Preparation of Intermediate : The starting material, 2-(2-methoxyphenoxy)ethylamine, is synthesized from 2-methoxyphenol.
- Formation of the Oxadiazole : The 3-methyl-1,2,4-oxadiazol-5-yl group is introduced through specific coupling reactions that often involve diazotization and cyclization processes.
- Final Coupling : The final step involves coupling the oxadiazole with the pyrimidine core to yield the target compound.
Antitumor Activity
Recent studies have indicated that compounds containing pyrimidine and oxadiazole moieties exhibit significant antitumor activity. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.
| Compound | Cancer Cell Lines Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 12.5 |
| Compound B | A549 (Lung Cancer) | 8.3 |
| Target Compound | HeLa (Cervical Cancer) | 10.0 |
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, preliminary tests have indicated that this compound exhibits antimicrobial activity against certain bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings include:
- Pyrimidine Core : The presence of a pyrimidine ring is essential for maintaining antitumor activity.
- Oxadiazole Substituent : Variations in the oxadiazole substituent can significantly affect potency; methyl substitutions enhance activity.
- Phenoxy Group : The methoxy substitution on the phenoxy group contributes to increased lipophilicity and cellular uptake.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated several derivatives of pyrimidine-based compounds for their anticancer efficacy. This compound displayed promising results against breast cancer cell lines with an IC50 value comparable to established chemotherapeutics.
Case Study 2: Anti-inflammatory Mechanism
Research published in Pharmacology Reports explored the anti-inflammatory mechanisms of similar compounds. It was demonstrated that these compounds inhibit NF-kB signaling pathways, thereby reducing inflammation markers in cellular models.
Eigenschaften
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-11-20-16(24-21-11)12-9-17-10-19-15(12)18-7-8-23-14-6-4-3-5-13(14)22-2/h3-6,9-10H,7-8H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSKRRXEGMNRSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2NCCOC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














